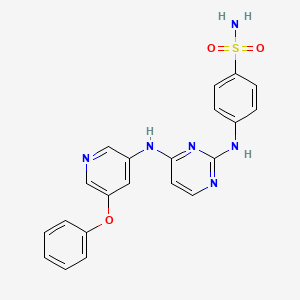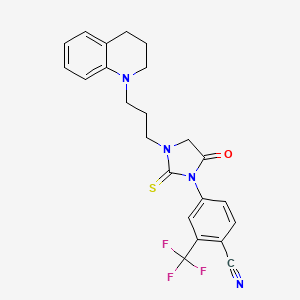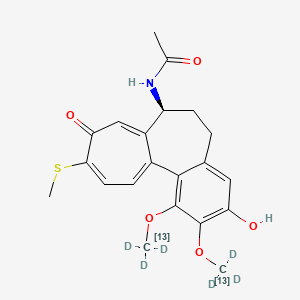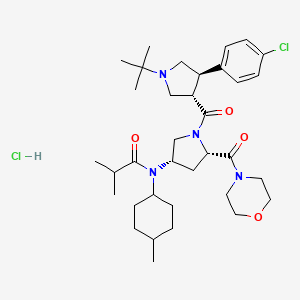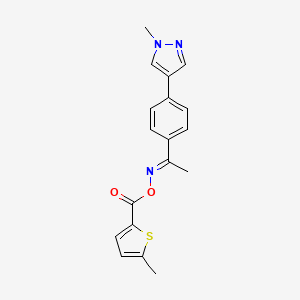
Antifungal agent 73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 73 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound is particularly effective in treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 73 typically involves a multi-step process. One common method includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, methylation, or hydroxylation, to enhance its antifungal properties.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 73 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with enhanced antifungal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Scientific Research Applications
Antifungal agent 73 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the interaction between antifungal agents and fungal cells.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality.
Mechanism of Action
Antifungal agent 73 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungal agents, but this compound has unique structural features that enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A well-known polyene antifungal agent with a similar mechanism of action.
Nystatin: Another polyene antifungal used primarily for topical applications.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis but have a different mechanism of action compared to polyenes.
Uniqueness of Antifungal agent 73
This compound stands out due to its enhanced binding affinity to ergosterol and its broad-spectrum activity against various fungal pathogens. Additionally, it has a lower toxicity profile compared to some other antifungal agents, making it a safer option for clinical use.
Properties
Molecular Formula |
C21H16Cl2N2O3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |
InChI Key |
VKWSRUWNMWEHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)





